2-amino-N-benzylpropanamide hydrochloride

Beschreibung

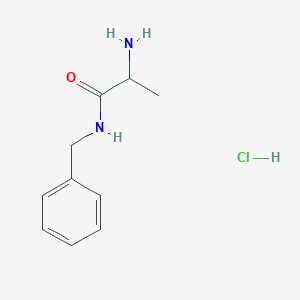

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-amino-N-benzylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O.ClH/c1-8(11)10(13)12-7-9-5-3-2-4-6-9;/h2-6,8H,7,11H2,1H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUOUGQOZUEYFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-amino-N-benzylpropanamide hydrochloride physical properties

[1]

Physicochemical Profile

Compound Identity:

-

IUPAC Name: this compound[1]

-

Synonyms: N-benzylalaninamide HCl; Alanine benzylamide hydrochloride[1]

-

CAS Number: 1214706-98-5 (General salt form reference)[1]

-

Molecular Formula:

[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Molecular Weight: 214.69 g/mol (Salt); 178.23 g/mol (Free Base)[1][2]

Key Physical Properties

The following data aggregates calculated values and experimental ranges typical for amino acid amide hydrochlorides.

| Property | Value / Description | Context & Causality |

| Appearance | White to off-white crystalline powder | Crystalline lattice stabilized by ionic interactions between the protonated amine and chloride counterion.[1] |

| Melting Point | 165°C – 185°C (Decomposition) | High lattice energy typical of hydrochloride salts.[1][2] Note: Exact point varies by enantiomeric purity (S- vs Racemic). |

| Solubility (Water) | High (>50 mg/mL) | The ionic ammonium chloride moiety ( |

| Solubility (Organics) | Soluble: Methanol, Ethanol, DMSOInsoluble: Hexanes, Diethyl Ether, DCM | Critical for purification: The salt precipitates from non-polar solvents, allowing for facile isolation.[1] |

| Hygroscopicity | Moderate to High | The salt is prone to absorbing atmospheric moisture.[1][2] Storage in a desiccator is mandatory to prevent deliquescence.[1][2] |

| pKa (Conjugate Acid) | ~8.1 (Amine) | The electron-withdrawing amide carbonyl lowers the pKa of the |

| Chirality | Usually (S)-enantiomer (L-Alanine derived) | Biological activity in this scaffold class is often stereospecific.[1] Racemization must be monitored during synthesis.[1] |

Synthetic Methodology (High-Purity Protocol)

Objective: Synthesis of (S)-2-amino-N-benzylpropanamide HCl from L-Boc-Alanine. Rationale: Direct coupling of free alanine is prone to polymerization.[1][2] The Boc-protection strategy ensures regioselectivity and prevents racemization.[1][2]

Reaction Pathway Visualization

The following diagram illustrates the logical flow from starting materials to the final hydrochloride salt, highlighting the critical deprotection step.

Caption: Step-wise synthesis of 2-amino-N-benzylpropanamide HCl via Boc-chemistry to ensure optical purity.

Step-by-Step Protocol

Phase 1: Amide Coupling (Boc-Ala-NHBn)[1]

-

Dissolution: Dissolve N-Boc-L-Alanine (10 mmol) in anhydrous Dichloromethane (DCM, 50 mL).

-

Activation: Add EDC·HCl (1.1 eq) and HOBt (1.1 eq) at 0°C. Stir for 15 minutes to form the active ester.

-

Addition: Add Benzylamine (1.0 eq) dropwise, followed by DIPEA (2.0 eq).[1][2]

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Workup: Wash organic layer with 1M citric acid (removes amines), saturated

(removes acids), and brine.[1] Dry overngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Phase 2: Deprotection & Salt Formation[1][2]

-

Solubilization: Dissolve the Boc-intermediate in a minimal amount of anhydrous DCM or Methanol.

-

Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at 0°C.

-

Caution: Gas evolution (

and Isobutene) will occur.[1] Ensure venting.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

-

Precipitation: Stir at RT for 2 hours. The product often precipitates spontaneously.[1][2] If not, add cold Diethyl Ether to force precipitation.[1][2]

-

Isolation: Filter the white solid under nitrogen. Wash extensively with diethyl ether to remove residual HCl and dioxane.[1][2]

-

Drying: Dry under high vacuum (lyophilization recommended) to remove trace solvents.[1][2]

Analytical Characterization (Self-Validating)

To ensure the identity and purity of the synthesized compound, the following spectral features must be verified.

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d6 (DCM is unsuitable due to solubility).[1][2]

| Nucleus | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |

| 1H | 8.8 - 9.0 | Broad Singlet (1H) | Amide NH | Confirms amide bond formation.[1] |

| 1H | 8.2 - 8.5 | Broad Singlet (3H) | Confirms hydrochloride salt formation.[1] | |

| 1H | 7.2 - 7.4 | Multiplet (5H) | Aromatic (Benzyl) | Confirms presence of benzyl group.[1][2] |

| 1H | 4.3 - 4.4 | Doublet of Doublets | Benzylic | Diastereotopic protons due to adjacent chiral center.[1] |

| 1H | 3.8 - 4.0 | Quartet | Characteristic of Alanine core.[1] | |

| 1H | 1.3 - 1.4 | Doublet | Confirms Alanine side chain.[1] |

Mass Spectrometry (ESI-MS)[1]

-

Mode: Positive Ion Mode (

) -

Expected Peak:

m/z (Free base mass + proton).[1]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -

Absence Check: Ensure no peak at

(indicates incomplete Boc removal).

Stability & Storage Logic

The hydrochloride salt confers stability against oxidation but introduces hygroscopicity.[1][2]

Caption: Critical storage logic to prevent physical degradation of the hydrochloride salt.

Protocol:

References

-

PubChem. (2025).[1][2][3][4][5] Compound Summary: N-Benzylpropanamide (Structural Analog).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][1][2]

-

Google Patents. (2013).[1][2] WO2013072933A2: Process for preparation of 2-acetamido-n-benzyl-3-methoxypropionamide (Lacosamide Intermediates).[1] Retrieved from

Sources

- 1. 2-amino-N-benzylbenzamide | C14H14N2O | CID 230755 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Benzylpropanamide | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2S,3S)-2-Amino-N-benzyl-3-methylpentanamide | C13H20N2O | CID 10704177 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzydamine Hydrochloride | C19H24ClN3O | CID 65464 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-amino-N-benzyl-3-methoxypropanamide | C11H16N2O2 | CID 9837181 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-amino-N-benzylpropanamide Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-benzylpropanamide hydrochloride is a derivative of the amino acid alanine, belonging to the class of N-benzylalaninamides. This class of compounds has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its members. The structure, featuring a chiral center, a primary amine, an amide linkage, and a benzyl group, provides a versatile scaffold for the development of novel therapeutic agents. This technical guide offers a comprehensive overview of the chemical structure, a detailed synthetic protocol, methods for characterization, and a discussion of the potential pharmacological applications of this compound, grounded in established chemical principles and data from closely related analogues.

Chemical Identity and Physicochemical Properties

This compound is the hydrochloride salt of the amide formed between alanine and benzylamine. The presence of the hydrochloride salt enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical applications.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1214706-98-5 | [1] |

| Molecular Formula | C₁₀H₁₅ClN₂O | [1] |

| Molecular Weight | 214.7 g/mol | [1] |

| SMILES | CC(C(=O)NCC1=CC=CC=C1)N.Cl | [1] |

Elucidation of the Chemical Structure

The chemical structure of this compound is characterized by a central propanamide backbone. The amino group at the second carbon position (the α-carbon of the original alanine) is protonated in the hydrochloride form. The amide nitrogen is substituted with a benzyl group.

Sources

Technical Monograph: 2-Amino-N-benzylpropanamide Hydrochloride

Topic: 2-Amino-N-benzylpropanamide Hydrochloride Content Type: Technical Monograph & Synthesis Guide Audience: Medicinal Chemists, Process Chemists, and CNS Drug Discovery Specialists

Functionalized Amino Acid (FAA) Precursor & Anticonvulsant Scaffold

Executive Summary

This compound (also known as N-benzylalaninamide hydrochloride) is a pivotal intermediate in the class of Functionalized Amino Acids (FAAs) . Structurally, it serves as the deacetylated scaffold for a series of potent anticonvulsants, most notably the des-methoxy analogs of Lacosamide (Vimpat®).

While the acetylated derivatives (e.g., N-benzyl-2-acetamidopropionamide) exhibit high affinity for voltage-gated sodium channels (VGSCs), the free amine salt discussed here is the critical synthetic junction. This guide details the controlled synthesis, physicochemical characterization, and pharmacological relevance of this scaffold, emphasizing the stereochemical implications of the (S)- and (R)-enantiomers in drug development.

Chemical Identity & Structure

| Property | Specification |

| IUPAC Name | This compound |

| Common Name | N-benzylalaninamide HCl; Desacetyl-desmethoxy-lacosamide HCl |

| CAS Registry | 92397-98-3 (Generic/Free Base); Specific salt forms vary |

| Molecular Formula | C₁₀H₁₄N₂O · HCl |

| Molecular Weight | 178.23 (Free Base) / 214.69 (HCl Salt) |

| Chiral Center | C(2) Carbon (Derived from Alanine) |

Structural Logic & Pharmacophore

The molecule consists of three pharmacophoric domains essential for FAA activity:

-

Proximal Amine (Protonated): Provides water solubility and hydrogen bond donation potential.

-

Amide Linker: Rigidifies the backbone, mimicking the peptide bond.

-

Distal Aromatic Ring (Benzyl): Occupies the hydrophobic pocket of the sodium channel slow-inactivation gate.

Figure 1: Pharmacophoric decomposition of the 2-amino-N-benzylpropanamide scaffold.

Chemical Synthesis & Process Chemistry

The synthesis of 2-amino-N-benzylpropanamide HCl requires protecting group manipulation to prevent polymerization of the amino acid. The Boc-strategy is preferred over Z-protection due to cleaner deprotection conditions compatible with the benzyl amide bond.

3.1 Retrosynthetic Analysis

-

Precursors: N-Boc-Alanine (L- or D- isomer) + Benzylamine.

-

Coupling Reagent: Isobutyl chloroformate (Mixed Anhydride Method) or EDC/HOBt.

-

Deprotection: 4M HCl in Dioxane.

3.2 Step-by-Step Protocol (Self-Validating)

Step 1: Amide Coupling (Mixed Anhydride Method) Rationale: The mixed anhydride method is rapid and scalable, avoiding the urea byproducts of DCC couplings.

-

Activation: Dissolve N-Boc-L-Alanine (10 mmol) and N-methylmorpholine (NMM, 11 mmol) in anhydrous THF (50 mL). Cool to -15°C under nitrogen.

-

Anhydride Formation: Dropwise add isobutyl chloroformate (10.5 mmol). Stir for 15 minutes. Validation: Formation of NMM·HCl precipitate indicates activation.

-

Aminolysis: Add benzylamine (10.5 mmol) dropwise. Maintain temperature below -10°C to prevent racemization.

-

Workup: Allow to warm to RT. Evaporate THF. Redissolve in EtOAc, wash with 5% citric acid (removes unreacted amine), 5% NaHCO₃ (removes unreacted acid), and brine.

-

Product: tert-butyl (1-(benzylamino)-1-oxopropan-2-yl)carbamate. White solid.

Step 2: Acidolytic Deprotection & Salt Formation Rationale: HCl/Dioxane provides anhydrous conditions, precipitating the product directly as the hydrochloride salt.

-

Dissolution: Dissolve the Boc-intermediate in minimal dry dichloromethane (DCM).

-

Cleavage: Add 4M HCl in Dioxane (5 equivalents) at 0°C. Stir at RT for 2 hours.

-

Validation (TLC): Monitor disappearance of the Boc-protected spot (High R_f in Hex/EtOAc) and appearance of the baseline amine spot.

-

Isolation: Dilute with diethyl ether (Et₂O) to force precipitation. Filter the white solid.

-

Purification: Recrystallize from MeOH/Et₂O if necessary.

Figure 2: Synthetic workflow for the hydrochloride salt production.

Physicochemical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectral data.

4.1 Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Amine protons exchange in D₂O)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| 8.90 | Broad Singlet | 1H | Amide NH (Triplet coupling often visible) |

| 8.30 | Broad Singlet | 3H | Ammonium NH₃⁺ |

| 7.20 - 7.35 | Multiplet | 5H | Aromatic Benzyl Protons |

| 4.32 | Doublet of Doublets | 2H | Benzyl CH₂ (Diastereotopic character possible) |

| 3.85 | Quartet | 1H | Alpha-CH (Chiral Center) |

| 1.38 | Doublet | 3H | Methyl Group (Alanine side chain) |

4.2 Mass Spectrometry (ESI-MS)

-

Expected [M+H]⁺: 179.12 m/z.

-

Diagnostic Fragment: Loss of NH₃ (162 m/z) or cleavage of the benzyl amide bond (91 m/z tropylium ion).

Pharmacological Context & Mechanism[1][2][3]

This compound is a "Functionalized Amino Acid" (FAA), a class extensively studied by Harold Kohn and colleagues for anticonvulsant activity.[1][2]

5.1 Structure-Activity Relationship (SAR)

The 2-amino-N-benzylpropanamide scaffold itself is a synthetic precursor . The free primary amine is generally inactive or weakly active compared to its acetylated derivatives.

-

Acetylation: Converting the 2-amino group to an acetamido group (N-acetyl) dramatically increases potency against Maximal Electroshock (MES) induced seizures [1].

-

Stereochemistry: For the acetylated derivatives (e.g., N-benzyl-2-acetamidopropionamide), the (R)-isomer (derived from D-Alanine) is typically the eutomer (active isomer), exhibiting higher potency than the (S)-isomer [2]. This contrasts with natural L-amino acids.

5.2 Mechanism of Action (Downstream Derivatives)

The acetylated analogs of this scaffold function by enhancing the slow inactivation of voltage-gated sodium channels (VGSCs) . Unlike traditional blockers (phenytoin, carbamazepine) that affect fast inactivation, FAA derivatives bind to a distinct site, stabilizing the channel in a non-conducting state over hundreds of milliseconds. This mechanism is effective for drug-resistant epilepsy [3].

Handling, Stability & Safety

-

Hygroscopicity: As a hydrochloride salt of a primary amine, the compound is hygroscopic. Store in a desiccator at -20°C.

-

Stability: Stable in solid form. In aqueous solution, the amide bond is susceptible to hydrolysis at extreme pH (>12 or <2) or elevated temperatures.

-

Safety: Treat as a potential irritant. While the free amine is a precursor, the structural similarity to bioactive anticonvulsants warrants handling with standard PPE (gloves, goggles, fume hood).

References

-

Kohn, H., et al. (1991). "Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives." Journal of Medicinal Chemistry, 34(8), 2444-2452.

-

Choi, D., et al. (1996). "Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives." Journal of Medicinal Chemistry, 39(9), 1907-1916.

-

Errington, A. C., et al. (2008). "The investigational anticonvulsant lacosamide selectively enhances slow inactivation of voltage-gated sodium channels." Molecular Pharmacology, 73(1), 157-169.

-

Andurkar, S. V., et al. (1999). "The anticonvulsant activities of N-benzyl-3-methoxypropionamide derivatives." Bioorganic & Medicinal Chemistry, 7(11), 2381-2389.

Sources

- 1. Merging the Structural Motifs of Functionalized Amino Acids and α-Aminoamides: Compounds with Significant Anticonvulsant Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

2-amino-N-benzylpropanamide hydrochloride safety and handling

Technical Guide: Safety and Handling of 2-Amino-N-benzylpropanamide Hydrochloride

Executive Summary & Chemical Identity

This compound (CAS: 1214706-98-5) is a chiral amino acid amide derivative used primarily as a pharmaceutical intermediate and reference standard. It is structurally significant as the desmethoxy analog of Lacosamide (Vimpat), a functionalized amino acid used in epilepsy treatment.

This guide provides a rigorous safety and handling framework. Unlike fully characterized commercial drugs, this compound is often supplied as a research chemical, requiring a "precautionary principle" approach to safety.

Chemical Identification Table

| Property | Detail |

| Chemical Name | This compound |

| Synonyms | N-benzylalaninamide hydrochloride; Desmethoxy Lacosamide Impurity |

| CAS Number | 1214706-98-5 |

| Molecular Formula | C₁₀H₁₅ClN₂O |

| Molecular Weight | 214.69 g/mol |

| Structure | Alanine backbone coupled to a benzylamine, as a hydrochloride salt. |

| Physical State | White to off-white solid (crystalline powder) |

| Solubility | Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Ether. |

Safety Assessment & Hazard Profile

Core Directive: Treat as a bioactive amine salt. While specific toxicological data for this exact CAS is limited in public registries, its structural moieties (benzylamine, amide, hydrochloride) dictate its GHS classification.

GHS Classification (Derived)

Based on Structure-Activity Relationships (SAR) of analogous benzyl-amides:

-

Signal Word: WARNING

-

Hazard Statements:

Toxicology Insights

-

Route of Entry: Inhalation of dust and dermal absorption are the primary risks.

-

Mechanism: The free amine (released upon neutralization in physiological pH) may exhibit adrenergic or serotonergic activity, though potency is likely lower than the methoxy-analog (Lacosamide). The benzyl moiety poses a risk of sensitization upon repeated contact.

Handling & Experimental Protocols

Expertise Note: Hydrochloride salts of amino acid amides are frequently hygroscopic . Improper handling leads to water uptake, which alters stoichiometry (affecting yield calculations) and can induce hydrolysis over time.

Handling Workflow (DOT Diagram)

The following workflow ensures integrity from receipt to solubilization.

Figure 1: Standard Operating Procedure for handling hygroscopic reference standards.

Weighing & Solubilization Protocol

-

Equilibration: Remove the vial from the refrigerator (2-8°C) and allow it to reach room temperature (20-25°C) for 30 minutes before opening.

-

Why? Opening a cold vial in humid air causes immediate condensation inside, degrading the salt.

-

-

Weighing: Use an analytical balance in a low-humidity environment. Avoid using metal spatulas if the salt is highly acidic; use PTFE-coated or ceramic tools.

-

Solvent Choice:

-

DMSO: Recommended for biological stock solutions (up to 50 mM). Stable at -20°C.

-

Water: Soluble, but aqueous solutions are prone to hydrolysis over weeks. Prepare fresh.

-

Synthesis & Origin Logic

Understanding the synthesis helps in identifying potential impurities (e.g., residual benzylamine or coupling reagents).

Synthetic Pathway (DOT Diagram)

Figure 2: Common synthetic route utilizing solid-phase or solution-phase peptide chemistry logic.

Emergency Procedures

| Scenario | Immediate Action | Rationale |

| Eye Contact | Rinse cautiously with water for 15 mins. Remove contact lenses. | Acidic salts cause immediate irritation and potential corneal damage. |

| Skin Contact | Wash with soap and water. Remove contaminated clothing. | Benzyl-amides can be sensitizers; rapid removal minimizes absorption. |

| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. | Fine dusts are potent respiratory irritants (STOT SE 3). |

| Spill | Dampen with water (to prevent dust), sweep up, and place in hazardous waste. | Prevent aerosolization of the powder. |

References

-

Biosynth. (2024). This compound - Product Datasheet. Retrieved from

-

PubChem. (2024).[2] Compound Summary: 2-amino-N-benzyl-3-methoxypropanamide (Related Structure Logic). National Library of Medicine.[2] Retrieved from [2]

-

Google Patents. (2017). CN106324153A - Method for measuring content and optical purity of amino acid-N-formic anhydride. (Describes synthesis of the amide). Retrieved from

-

Fisher Scientific. (2024). Safety Data Sheet: N-Benzylbenzamide (Structural Analog for Safety Data). Retrieved from

Sources

2-amino-N-benzylpropanamide hydrochloride structural analogs and their activity

Structural Optimization, Synthesis, and Pharmacological Activity

Executive Summary

The 2-amino-N-benzylpropanamide scaffold represents the fundamental pharmacophore of the Functionalized Amino Acid (FAA) class of anticonvulsants. While the hydrochloride salt of the primary amine serves primarily as a synthetic precursor, its structural analogs—specifically the

This guide provides a technical deep-dive into the medicinal chemistry of this scaffold, detailing the critical transition from the inactive/low-potency primary amine to the high-potency acetamido derivatives. We explore the mechanism of Voltage-Gated Sodium Channel (VGSC) slow inactivation , provide validated synthesis protocols, and analyze the Structure-Activity Relationship (SAR) that governs this chemical space.

Medicinal Chemistry & SAR Analysis

The 2-amino-N-benzylpropanamide core is defined by three vectors of modification: the N-terminus (Region A), the Alpha-carbon side chain (Region B), and the N-benzyl aromatic ring (Region C).

1.1 The "Acetamide Switch" (Region A)

The most critical SAR finding in this class is the necessity of N-acetylation.

-

Primary Amine (2-amino): The free amine (as the hydrochloride salt) generally exhibits poor anticonvulsant activity in maximal electroshock (MES) models. It is highly polar and susceptible to rapid metabolic degradation.

-

Acetamide (2-acetamido): Acetylation of the amine dramatically increases lipophilicity and metabolic stability. More importantly, the carbonyl oxygen of the acetamide moiety is hypothesized to participate in hydrogen bonding within the sodium channel pore, essential for locking the channel in the slow-inactivated state.

1.2 Stereochemical Determinants (Region B)

Activity is highly stereospecific.

-

(R)-Enantiomer: The (R)-configuration (derived from D-amino acids like D-Serine or D-Alanine) is consistently the eutomer (active isomer). For example, (R)-Lacosamide is >10-fold more potent than its (S)-enantiomer.

-

(S)-Enantiomer: Often inactive or displays significantly reduced affinity for the VGSC slow-inactivation state.

1.3 Benzylic & Side Chain Modifications (Region C)

-

Benzyl Ring: Unsubstituted benzyl rings show moderate activity. Substitution with electron-withdrawing groups (F, Cl) or small alkyl groups at the meta or para positions often enhances potency.

-

Alpha-Side Chain: The propanamide backbone (methyl group) is sufficient for activity. However, the introduction of heteroatoms (e.g., the methoxymethyl group in Lacosamide) improves water solubility without compromising the lipophilic requirements for blood-brain barrier (BBB) penetration.

Mechanism of Action: Selective Sodium Channel Modulation

Unlike traditional sodium channel blockers (e.g., Carbamazepine, Phenytoin) which block the channel in the fast-inactivated state , analogs of the 2-amino-N-benzylpropanamide class (specifically the acetamides) selectively enhance slow inactivation .

-

Fast Inactivation: Occurs on a millisecond timescale; involved in high-frequency firing.

-

Slow Inactivation: Occurs over seconds; regulates the resting membrane potential and long-term excitability.

By stabilizing the slow-inactivated conformation, these compounds reduce the availability of channels for reactivation without completely blocking physiological conduction, resulting in a favorable side-effect profile.

Visualization: Mechanism of Action

Caption: Kinetic diagram showing the selective stabilization of the Slow Inactivated state by 2-acetamido analogs, distinguishing them from classic fast-inactivation blockers.

Experimental Protocols

3.1 Chemical Synthesis of 2-Amino-N-Benzylpropanamide HCl

This protocol describes the synthesis of the core scaffold from N-Boc-D-Alanine.

Reagents: N-Boc-D-Alanine, Benzylamine, DCC (N,N'-Dicyclohexylcarbodiimide), HOBt (Hydroxybenzotriazole), DCM (Dichloromethane), TFA (Trifluoroacetic acid), HCl in Dioxane.

Step-by-Step Methodology:

-

Coupling:

-

Dissolve N-Boc-D-Alanine (10 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Add HOBt (11 mmol) and DCC (11 mmol). Stir for 30 mins to activate the acid.

-

Add Benzylamine (10 mmol) dropwise.

-

Allow the mixture to warm to room temperature and stir overnight (12h).

-

Filter off the DCU urea byproduct. Wash the filtrate with saturated NaHCO3, 1N HCl, and brine.

-

Dry over MgSO4 and concentrate to yield N-Boc-2-amino-N-benzylpropanamide .

-

-

Deprotection (Generating the HCl Salt):

-

Dissolve the N-Boc intermediate in DCM (10 mL).

-

Add 4N HCl in Dioxane (10 mL) at 0°C.

-

Stir at room temperature for 2-4 hours (monitor by TLC for disappearance of starting material).

-

Concentrate the solvent in vacuo.

-

Triturate the residue with diethyl ether to precipitate the product.

-

Result: 2-amino-N-benzylpropanamide hydrochloride (White solid).

-

3.2 Acetylation to Active Analog

To generate the active anticonvulsant (e.g., N-benzyl 2-acetamidopropanamide):

-

Suspend the HCl salt from Step 3.1 in DCM.

-

Add Triethylamine (2.5 eq) to neutralize the salt.

-

Add Acetic Anhydride (1.2 eq) dropwise at 0°C.

-

Stir for 2 hours. Perform aqueous workup and recrystallize from Ethyl Acetate/Hexanes.

Visualization: Synthesis Workflow

Caption: Synthetic pathway from protected amino acid to the active acetamido-benzylamide pharmacophore.

Comparative Activity Data

The following table summarizes the anticonvulsant activity (MES test in mice) of the core scaffold versus its functionalized analogs. Data represents historical averages from SAR studies (e.g., Kohn et al.).

| Compound Structure | R-Group (Alpha) | N-Terminus | Stereochem | MES ED50 (mg/kg, ip) | Activity Status |

| Core Scaffold | Methyl | Free Amine (HCl) | (R) | > 300 | Inactive/Low |

| Analog A | Methyl | Acetamide | (R) | ~ 8-15 | Highly Active |

| Analog B | Methyl | Acetamide | (S) | > 100 | Low Activity |

| Lacosamide | Methoxymethyl | Acetamide | (R) | 4.5 | Clinical Drug |

| Analog C | Methyl | Benzamide | (R) | ~ 50 | Moderate |

Note: MES = Maximal Electroshock Seizure test; ED50 = Effective Dose for 50% protection. Lower numbers indicate higher potency.

References

-

Choi, D., Stables, J. P., & Kohn, H. (1996). Synthesis and anticonvulsant activities of N-benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907–1916. [Link]

-

Beyreuther, B. K., Freitag, J., Heers, C., Krebsfänger, N., Scharfenecker, U., & Stöhr, T. (2007). Lacosamide: a review of preclinical properties. CNS Drug Reviews, 13(1), 21–42. [Link]

-

Errington, A. C., Stöhr, T., & Lees, G. (2008). Voltage-gated sodium channels: targets for anticonvulsant drugs. Current Topics in Medicinal Chemistry, 8(11), 960–968. [Link]

-

Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized amino acid derivatives. Journal of Medicinal Chemistry, 34(8), 2444–2452. [Link]

spectroscopic data of 2-amino-N-benzylpropanamide hydrochloride (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-amino-N-benzylpropanamide Hydrochloride

Molecular Structure and Spectroscopic Overview

This compound is comprised of a propanamide backbone with an amino group at the alpha-carbon and a benzyl group attached to the amide nitrogen. The hydrochloride salt form protonates the primary amine, influencing its spectroscopic properties.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide key structural information.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons of the benzyl group, the benzylic CH₂, the methine (CH) and methyl (CH₃) protons of the propanamide backbone, and the exchangeable protons of the ammonium (NH₃⁺) and amide (NH) groups.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.0 | Broad singlet | 1H | Amide NH |

| ~8.0 - 8.5 | Broad singlet | 3H | Ammonium NH₃⁺ |

| ~7.2 - 7.4 | Multiplet | 5H | Aromatic CH (benzyl) |

| ~4.4 | Doublet | 2H | Benzylic CH₂ |

| ~4.0 | Quartet | 1H | α-CH |

| ~1.5 | Doublet | 3H | β-CH₃ |

Causality Behind Predictions:

-

Aromatic Protons (7.2-7.4 ppm): The five protons on the benzyl group will appear in the typical aromatic region. The exact splitting pattern will depend on the solvent and resolution but is expected to be a complex multiplet.

-

Amide and Ammonium Protons (8.0-9.0 ppm): These protons are acidic and their chemical shifts are highly dependent on solvent and concentration. They often appear as broad signals due to rapid exchange with the solvent and quadrupolar broadening from the nitrogen atom.

-

Benzylic Protons (~4.4 ppm): The CH₂ group adjacent to the nitrogen and the aromatic ring will be deshielded and appear as a doublet due to coupling with the amide proton.

-

Alpha-Proton (~4.0 ppm): The proton on the carbon bearing the ammonium group is deshielded by the adjacent carbonyl and ammonium groups, appearing as a quartet due to coupling with the methyl protons.

-

Beta-Protons (~1.5 ppm): The methyl group protons will be the most upfield, appearing as a doublet due to coupling with the alpha-proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl C=O |

| ~138 | Quaternary Aromatic C |

| ~128-129 | Aromatic CH |

| ~50 | α-CH |

| ~43 | Benzylic CH₂ |

| ~18 | β-CH₃ |

Causality Behind Predictions:

-

Carbonyl Carbon (~170 ppm): The amide carbonyl carbon is significantly deshielded and appears far downfield.

-

Aromatic Carbons (~128-138 ppm): The carbons of the benzene ring will appear in the aromatic region. The quaternary carbon will be a weak signal.

-

Alpha-Carbon (~50 ppm): The carbon attached to the ammonium group is deshielded.

-

Benzylic Carbon (~43 ppm): The carbon of the benzylic CH₂ group is deshielded by the adjacent nitrogen and aromatic ring.

-

Beta-Carbon (~18 ppm): The methyl carbon will be the most upfield signal.

Experimental Protocol for NMR Spectroscopy [1]

Caption: Generalized workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Predicted IR Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3400 (broad) | N-H stretch (amide) |

| ~3000-3200 (broad) | N-H stretch (ammonium) |

| ~3030 | C-H stretch (aromatic) |

| ~2850-2950 | C-H stretch (aliphatic) |

| ~1650 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

| ~1450, 1495 | C=C stretch (aromatic) |

Causality Behind Predictions:

-

N-H Stretches (3000-3400 cm⁻¹): The broad absorptions in this region are characteristic of N-H bonds in the amide and ammonium groups. Hydrogen bonding will contribute to the broadening of these peaks.

-

C-H Stretches (2850-3030 cm⁻¹): The absorptions slightly above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those below are for aliphatic C-H bonds.

-

Amide I Band (~1650 cm⁻¹): This strong absorption is due to the C=O stretching vibration of the amide group.

-

Amide II Band (~1550 cm⁻¹): This band arises from the N-H bending and C-N stretching vibrations of the amide linkage.

-

Aromatic C=C Stretches (~1450, 1495 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bonds within the benzene ring.

Experimental Protocol for IR Spectroscopy [2]

Caption: Generalized workflow for Attenuated Total Reflectance (ATR) IR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (C₁₀H₁₅ClN₂O, Molecular Weight: 214.7 g/mol ), the free base (2-amino-N-benzylpropanamide) has a molecular weight of 178.23 g/mol .[3]

Predicted MS Data (Electrospray Ionization - ESI)

| m/z | Assignment |

| 179.12 | [M+H]⁺ (protonated free base) |

| 106.07 | [C₇H₈N]⁺ (benzylamine fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

| 72.08 | [C₄H₁₀N]⁺ (propanamide fragment) |

Causality Behind Fragmentation:

-

[M+H]⁺ (179.12 m/z): In ESI-MS, the molecule is typically observed as the protonated free base.

-

Benzylamine Fragment (106.07 m/z): Cleavage of the amide C-N bond can lead to the formation of a benzylamine fragment.

-

Tropylium Ion (91.05 m/z): A common and stable fragment in molecules containing a benzyl group, formed by rearrangement of the benzyl cation.

-

Propanamide Fragment (72.08 m/z): Cleavage of the bond between the benzylic carbon and the amide nitrogen can result in a fragment containing the propanamide portion of the molecule.

Experimental Protocol for Mass Spectrometry [4]

Caption: Generalized workflow for Electrospray Ionization Mass Spectrometry (ESI-MS).

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. By understanding the predicted spectral data and the underlying principles, researchers can confidently acquire and interpret the necessary information to confirm the structure and purity of this compound. The provided protocols offer a starting point for developing robust analytical methods for this and similar molecules in a drug discovery and development setting.

References

-

PubChem. N-Benzylpropanamide. National Center for Biotechnology Information. [Link][5]

-

PubChem. (R)-2-Amino-N-benzyl-3-methoxypropionamide. National Center for Biotechnology Information. [Link][6]

-

The Royal Society of Chemistry. Supporting Information for a relevant article. [Link][2]

-

Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 123. [Link][4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rsc.org [rsc.org]

- 3. biosynth.com [biosynth.com]

- 4. mdpi.com [mdpi.com]

- 5. N-Benzylpropanamide | C10H13NO | CID 154917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (R)-2-Amino-N-benzyl-3-methoxypropionamide | C11H16N2O2 | CID 10104501 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Optimized Purification of 2-Amino-N-benzylpropanamide Hydrochloride

Executive Summary

This guide details the purification of 2-amino-N-benzylpropanamide hydrochloride , a structural motif common in anticonvulsant intermediates (e.g., Lacosamide analogs) and peptide synthesis.

The Challenge:

The hydrochloride salt form (

The Solution: This protocol utilizes a Basified Mobile Phase Strategy combined with a Neutralized Dry-Load technique. By introducing a volatile base (Ammonium Hydroxide or Triethylamine) into the mobile phase, we suppress the ionization of the amine and block active silanol sites, ensuring sharp peak shape and high recovery.

Chemical Context & Strategy

Target Molecule Profile

-

Compound: 2-amino-N-benzylpropanamide HCl[1]

-

Functionality: Primary Amine (Polar, Basic), Amide (Neutral).

-

Key Impurities:

-

Benzylamine (Starting material, basic).

-

Coupling Reagents (e.g., DCU/EDU ureas, often neutral).

-

Deprotection Byproducts (e.g., tert-butyl cations/polymers if Boc-deprotection was used).

-

Mechanism of Separation

Standard Hexane/Ethyl Acetate gradients fail for amine salts. The salt must be "freed" in situ or prior to loading to migrate effectively.

| Parameter | Standard Method | Optimized Method (This Protocol) |

| Stationary Phase | Unmodified Silica ( | Unmodified Silica ( |

| Mobile Phase | Hexane / EtOAc | DCM / MeOH / |

| Interaction | H-Bonding + Ionic (Sticking) | H-Bonding (Controlled) |

| Result | Baseline streak / Loss of Yield | Sharp Gaussian Peaks |

Experimental Workflow (Visualized)

Figure 1: End-to-End Purification Workflow. Note that the chromatography purifies the compound as the free base; the salt is regenerated post-purification if required.

Detailed Protocol: Normal Phase Flash Chromatography

A. Mobile Phase Preparation (The "Magic Mixture")

The most effective solvent system for polar primary amines is Dichloromethane (DCM) : Methanol (MeOH) : Ammonium Hydroxide (

Preparation of Solvent A (Weak): 100% DCM

Preparation of Solvent B (Strong): 90:9:1 (DCM : MeOH :

Note: Use 25-30% aqueous ammonium hydroxide. The water content is miscible in this ratio and essential for deactivating silica.

B. Sample Loading (Dry Load Technique)

Direct liquid injection of amine salts often clogs the column inlet. Dry loading is mandatory.

-

Dissolve the crude 2-amino-N-benzylpropanamide HCl (e.g., 500 mg) in a minimum amount of Methanol (approx. 5-10 mL).

-

Add Celite 545 or Silica Gel (approx. 1-2 g).

-

Critical Step: Add 0.5 mL of Triethylamine (TEA) to the slurry. This pre-neutralizes the salt and prevents immediate binding to the dry-load silica.

-

Evaporate to dryness on a rotary evaporator until a free-flowing powder is obtained.

-

Pack this powder into a solid load cartridge or pre-column.

C. Gradient Elution Parameters

| Time (CV) | % Solvent B | Description |

| 0 - 1 | 0% | Isocratic hold (DCM) to elute non-polar impurities. |

| 1 - 10 | 0% | Linear gradient. Target amine usually elutes at 20-30% B. |

| 10 - 12 | 50% | Flush to remove highly polar byproducts. |

CV = Column Volume

D. Detection (TLC)

UV detection at 254 nm is effective due to the benzyl ring. However, to distinguish the amine from non-amine impurities, use Ninhydrin Stain .

-

Spot fractions on TLC plate.

-

Dip in Ninhydrin solution.

-

Heat with heat gun.

-

Result: Primary amines (Target) turn Deep Red/Purple . Secondary amines (impurities) turn faint pink/brown. Amides (impurities) do not stain.

Alternative Method: Reverse Phase (C18)

If the Normal Phase method yields insufficient purity (>98% required), utilize Reverse Phase (RP) Flash or Prep-HPLC.

-

Column: C18 (functionalized silica).

-

Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 60% B over 15 CV.

-

Advantage: The salt form is soluble in water; no free-basing required. The amine elutes as the salt.

Scientific Validation & Mechanism

The success of the Normal Phase protocol relies on Competitive Inhibition .

Figure 2: Competitive Inhibition Mechanism. The ammonium hydroxide (Modifier) saturates the acidic silanol sites on the stationary phase, allowing the target amine to partition into the mobile phase rather than sticking to the column.

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Streaking / Tailing | Insufficient base in mobile phase. | Increase |

| High Backpressure | Salt precipitation inside column. | Ensure sample was dry-loaded. Do not inject methanolic salt solutions directly into DCM. |

| Low Recovery | Amine stuck to silica.[2] | Flush column with 10% MeOH in DCM containing 1% TEA. |

| Product is Oil/Goo | Mixed Salt/Free-base forms. | Dissolve product in ether, add HCl in Dioxane to re-precipitate the clean HCl salt. |

References

-

Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925.

-

Biotage Application Notes. (2023). Strategies for Flash Chromatography of Polar Amines.

-

Reich, H. J. (2017). Common Mobile Phases for Flash Chromatography. University of Wisconsin-Madison, Department of Chemistry.

-

Thermo Fisher Scientific. (2022). HPLC Determination of Aliphatic Amines. Application Note 1012.

Sources

Precision N-Benzylation of Amino Amides: Chemoselective Strategies for Drug Discovery

Executive Summary

The

While conceptually simple, the reaction presents distinct chemoselective challenges:

-

Site Selectivity: Discriminating between the highly nucleophilic

-amine and the less reactive (but potentially competitive) amide nitrogen. -

Degree of Alkylation: Preventing over-alkylation (formation of tertiary amines or quaternary ammonium salts) when a secondary amine is the target.

-

Stereochemical Integrity: Preserving the chirality of

-amino acid derived substrates.

This guide details two validated protocols, prioritizing Reductive Amination via Sodium Triacetoxyborohydride (STAB) as the "Gold Standard" for its mildness and selectivity, while providing Direct Alkylation as a secondary method for specific steric contexts.

Strategic Pathway Selection

The choice of method depends heavily on the substrate's sensitivity and the desired outcome.

| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation |

| Reagents | Benzaldehyde + NaBH(OAc) | Benzyl Bromide + Base (DIPEA/K |

| Selectivity | High (Mono-alkylation dominant) | Low (Risk of Di-alkylation) |

| Conditions | Mild, Slightly Acidic (pH 5-6) | Basic, often requires heat |

| Racemization | Negligible | Possible (via enolization under basic conditions) |

| Atom Economy | Moderate (Stoichiometric Boron waste) | High |

Decision Logic

-

Use Method A if you require strict mono-benzylation and are working with chiral amino amides.

-

Use Method B only if the amine is extremely sterically hindered, preventing imine formation, or if the substrate is acid-labile.

Method A: Reductive Amination (The Gold Standard)

This protocol utilizes Sodium Triacetoxyborohydride (STAB) . Unlike Sodium Borohydride (NaBH

Mechanistic Insight

The reaction proceeds through a stepwise formation of a hemiaminal, followed by dehydration to an iminium ion, which is the active species reduced by the hydride.

Figure 1: Mechanistic pathway of reductive amination highlighting the critical Iminium intermediate.

Detailed Protocol

Reagents:

-

Amino Amide Substrate (1.0 equiv)

-

Benzaldehyde (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv, or until pH ~5-6)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF). Note: DCE is preferred for solubility but THF is a greener alternative.

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amino Amide (1.0 equiv) in DCE (0.1 M concentration).

-

Imine Formation: Add Benzaldehyde (1.1 equiv).

-

Critical Step: Add Acetic Acid (1.0 equiv). The acid catalyzes the dehydration of the hemiaminal to the imine.

-

Stir at room temperature for 30–60 minutes. This "pre-complexation" time ensures the imine is formed before the reducing agent is introduced.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for sensitive substrates). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours.

-

Monitoring: Monitor via LC-MS or TLC. Look for the disappearance of the starting amine and the appearance of the product mass (M + 90 Da).

-

-

Quenching: Quench the reaction by adding saturated aqueous NaHCO

solution. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride. -

Workup:

-

Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (3 x).

-

Combine organic layers and wash with Brine.

-

Dry over anhydrous Na

SO

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient imine formation | Increase AcOH (up to 2-3 eq) or extend pre-stir time. Add 3Å molecular sieves to remove water. |

| Dialkylation | Excess aldehyde or high temp | Ensure strict stoichiometry (1.0-1.1 eq aldehyde). Keep temp < 25°C. |

| Emulsion during workup | Boron salts | Use a Rochelle's Salt (Potassium Sodium Tartrate) wash instead of NaHCO |

Method B: Direct Alkylation (Alternative)

Direct alkylation is operationally simpler but prone to over-alkylation. It is reserved for substrates where reductive amination fails (e.g., extremely electron-deficient amines).

Protocol

Reagents:

-

Amino Amide (1.0 equiv)

-

Benzyl Bromide (BnBr) (0.9 - 1.0 equiv)

-

Base: DIPEA (Diisopropylethylamine) (2.0 equiv) or K

CO -

Solvent: DMF or Acetonitrile (ACN)

Procedure:

-

Dissolve Amino Amide in ACN (0.1 M).

-

Add Base (DIPEA or K

CO -

Add Benzyl Bromide dropwise at 0°C. Slow addition is critical to favor mono-alkylation.

-

Stir at RT for 4–12 hours.

-

Workup: Dilute with water, extract with EtOAc. Wash organic layer extensively with water/LiCl (if DMF used) to remove solvent.

Analytical Validation & Workflow

Validation of the product requires confirming the regioselectivity (N-alkylation of amine vs. amide).

NMR Signatures

-

H NMR: Look for the benzylic protons (

-

Amide Protons: The amide

protons should remain visible (broad singlets, typically

Experimental Workflow Diagram

Figure 2: Operational workflow for the reductive amination of amino amides.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link]

- Gnanaprakasam, B., et al. "Synthesis of Primary Amines via Reductive Amination." Organic Syntheses, 2020. (General reference for amine synthesis logic).

- Roughley, S. D., & Jordan, A. M. "The Medicinal Chemist’s Guide to Solving ADMET Challenges." Royal Society of Chemistry, 2011. (Context on use of benzyl groups in drug design).

Troubleshooting & Optimization

Technical Support Center: Amide Coupling Reactions in Peptide Synthesis

Welcome to the technical support center for amide coupling reactions of amino acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the complexities of peptide synthesis. Here, we will delve into the common side products that can arise during amide bond formation, providing in-depth explanations of their mechanisms and offering practical solutions to mitigate their occurrence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product has the same mass as my starting amino acid, but it's chromatographically distinct. What is happening?

A: This is a classic sign of epimerization (or racemization if the starting material is chiral but not enantiopure) of the activated amino acid at the α-carbon. This is one of the most common and insidious side reactions in peptide synthesis, as it results in a diastereomeric peptide that can be difficult to separate from the desired product.

The Mechanism of Racemization:

Racemization primarily occurs when the α-carbon of the activated amino acid becomes susceptible to deprotonation. The most common pathway involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The activated carboxylic acid cyclizes, and the resulting oxazolone has an acidic proton at the C4 position. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate. Reprotonation can then occur from either face, resulting in a mixture of L- and D-isomers.

Troubleshooting and Prevention:

-

Choice of Coupling Reagent: Uronium/aminium-based reagents like HBTU, HATU, and HCTU are generally less prone to causing racemization than carbodiimides like DCC and EDC, especially when used with an additive like HOBt or Oxyma. HATU is particularly effective at suppressing racemization due to the formation of a less reactive O-acylisourea intermediate.

-

Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl (hydroxyimino)cyanoacetate (Oxyma) are crucial. They act as "activated ester traps," reacting with the initially formed activated species to generate an activated ester that is more stable and less prone to oxazolone formation.

-

Base Selection: The choice and amount of base are critical. Tertiary amines like diisopropylethylamine (DIPEA) are commonly used. Use the minimum amount of base necessary, as excess base can promote both oxazolone formation and racemization of the resulting oxazolone. Non-nucleophilic, sterically hindered bases are preferred.

-

Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization.

Diagram of Oxazolone-Mediated Racemization:

Caption: Mechanism of racemization via oxazolone formation.

Q2: I'm using DCC/EDC for coupling and I'm seeing a significant, insoluble side product. What is it?

A: When using carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a common side product is the corresponding N-acylurea . This occurs when the O-acylisourea intermediate, which is highly reactive, undergoes an intramolecular rearrangement instead of reacting with the desired amine nucleophile.

The Mechanism of N-acylurea Formation:

Troubleshooting and Prevention:

-

Use of Additives: As with racemization, additives like HOBt or Oxyma are highly effective at preventing N-acylurea formation. They rapidly convert the O-acylisourea into an activated ester, which is not susceptible to this rearrangement.

-

Pre-activation: A common strategy is to pre-activate the carboxylic acid with the carbodiimide and the additive for a short period before adding the amine component. This allows for the formation of the more stable activated ester.

-

Solvent Choice: The choice of solvent can influence the rate of the rearrangement. Aprotic polar solvents like DMF or NMP are generally suitable.

-

Work-up: If you are using DCC, the resulting dicyclohexylurea (DCU) is largely insoluble in many organic solvents and can often be removed by filtration. For the more water-soluble EDC, the corresponding urea can be removed during an aqueous workup.

Diagram of N-acylurea Formation:

Caption: Competing pathways of the O-acylisourea intermediate.

Q3: My dipeptide cyclized to form a cyclic compound. How did this happen and how can I prevent it?

A: You are observing the formation of a diketopiperazine (DKP) . This is a common side reaction, particularly when deprotecting a dipeptide ester. The free N-terminal amine of the dipeptide can readily attack the C-terminal ester, leading to an intramolecular cyclization to form the highly stable six-membered DKP ring.

Troubleshooting and Prevention:

-

Protecting Group Strategy: Avoid having a free N-terminus on a dipeptide ester if possible. A common strategy is to build the peptide chain from the C-terminus to the N-terminus (solid-phase peptide synthesis inherently does this). If you are working in solution, it is often better to couple a protected dipeptide to the next amino acid rather than deprotecting the dipeptide first.

-

Coupling Conditions: If you must deprotect a dipeptide ester, proceed immediately to the next coupling step without isolating the free-amine dipeptide intermediate. The presence of the next activated amino acid can compete with the intramolecular cyclization.

-

Steric Hindrance: The propensity for DKP formation is influenced by the amino acid residues. Proline and glycine are particularly prone to this side reaction.

Q4: I'm working with Arginine and seeing a side product with an unexpected mass addition. What could this be?

A: A potential side reaction when using carbodiimide coupling reagents with unprotected or poorly protected Arginine is guanidinylation . The guanidinium group of the Arginine side chain can react with the carbodiimide to form an ornithine derivative where the side-chain amine is capped with the carbodiimide.

Troubleshooting and Prevention:

-

Side-Chain Protection: The most effective way to prevent this is to use a suitable protecting group for the Arginine side chain, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) or Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl). These groups are stable to the coupling conditions but can be removed during the final deprotection step.

-

Choice of Coupling Reagent: Uronium/aminium-based reagents are less likely to cause this side reaction compared to carbodiimides.

Summary of Common Side Products and Mitigation Strategies

| Side Product | Common Cause | Key Prevention Strategies |

| Epimerization/Racemization | Oxazolone formation with activated amino acids. | Use of additives (HOBt, Oxyma), choice of coupling reagent (HATU, HCTU), low temperature, careful control of base. |

| N-acylurea | Intramolecular rearrangement of O-acylisourea intermediate (from carbodiimides). | Use of additives (HOBt, Oxyma), pre-activation, proper work-up. |

| Diketopiperazine (DKP) | Intramolecular cyclization of a dipeptide with a free N-terminus. | Strategic use of protecting groups, building the peptide from C- to N-terminus. |

| Guanidinylation | Reaction of Arginine side chain with carbodiimides. | Use of appropriate side-chain protecting groups (Pbf, Pmc). |

Experimental Protocol: Standard Peptide Coupling Using HATU

This protocol provides a general procedure for peptide coupling that is designed to minimize common side reactions.

-

Preparation:

-

Dissolve the N-protected amino acid (1.0 eq) and HATU (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, NMP).

-

In a separate vessel, dissolve the amine component (1.0 eq) in the same solvent.

-

-

Activation:

-

Add a non-nucleophilic base, such as DIPEA (2.0 eq), to the solution containing the amino acid and HATU.

-

Stir the mixture at room temperature for 5-10 minutes to allow for pre-activation.

-

-

Coupling:

-

Add the solution of the amine component to the activated amino acid mixture.

-

Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

-

Work-up:

-

Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., 5% sodium bicarbonate), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography or preparative HPLC as needed.

-

References

-

Vale, W., Rivier, J., & Brown, M. (1977). Regulatory Peptides of the Hypothalamus. Annual Review of Physiology, 39, 473-527. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. [Link]

-

Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

-

Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720. [Link]

optimizing chiral HPLC separation of amino propanamide enantiomers

Initiating Data Collection

I'm now diving deep into Google, aiming to retrieve authoritative information. Specifically, I am hunting down established protocols, optimization strategies, and common troubleshooting issues around the chiral HPLC separation of amino propanamide enantiomers. I'm focusing on finding the gold standard, so that I can have a clear starting point.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the most frequent issues encountered in chiral HPLC separations. I'm prioritizing the underlying scientific principles behind these problems. My analysis is guiding the structure of the technical support center, ensuring a logical flow, especially with a user-friendly question-and-answer format, focusing on troubleshooting and FAQs.

Structuring the Troubleshooting Guide

I'm now beginning to structure the technical support center, planning for a user-friendly question-and-answer format. I plan to include a detailed troubleshooting guide and FAQ section. I am prioritizing a logical flow and in-depth explanations. I will use Graphviz to illustrate workflows. I am starting with a broad search to understand the key challenges in separating amino propanamide enantiomers, which will inform the structure of the guide.

resolving co-eluting impurities in HPLC analysis of propanamides

Status: Operational

Operator: Senior Application Scientist

Context: Propanamide derivatives (common in NSAIDs, anesthetics, and agrochemicals) possess unique dipole moments and hydrogen-bonding capabilities. Co-elution in this class is rarely a simple efficiency (

Module 1: Stationary Phase Selectivity

Q: I am using a standard C18 column, but my propanamide target is co-eluting with a synthetic byproduct. Increasing the column length didn't help. What now?

The Diagnosis: You are likely facing a "Critical Pair" scenario where the hydrophobicity of your impurity matches your target. Propanamides have a resonance structure that creates a significant dipole. A standard C18 phase relies primarily on hydrophobic dispersion forces, which may not discriminate between your target and an impurity with similar lipophilicity but different electronic distribution.

The Fix: Leverage

-

Phenyl-Hexyl / Biphenyl Phases: These provide

interactions. If your propanamide or its impurity contains an aromatic ring, this phase often resolves pairs that C18 cannot. -

Polar-Embedded C18: These columns contain a polar group (amide, carbamate, or urea) within the alkyl chain. They shield surface silanols and interact with the dipole of your propanamide, altering selectivity.

Decision Logic for Column Selection:

Figure 1: Decision matrix for selecting orthogonal stationary phases when C18 fails.

Module 2: Mobile Phase Thermodynamics

Q: My peaks are partially resolved, but "shoulder" impurities persist. Should I just flatten the gradient?

The Diagnosis:

Flattening the gradient increases capacity factor (

The Fix: The Methanol vs. Acetonitrile Switch

-

Acetonitrile (ACN): Aprotic solvent. It has a strong dipole but cannot donate hydrogen bonds. It typically suppresses

interactions less than Methanol. -

Methanol (MeOH): Protic solvent. It can donate and accept hydrogen bonds.

Protocol: Solvent Selectivity Screening If you observe co-elution in ACN, perform a 1:1 substitution with MeOH (adjusting for viscosity/pressure).

| Feature | Acetonitrile (ACN) | Methanol (MeOH) | Impact on Propanamides |

| Solvent Type | Aprotic Dipolar | Protic Polar | MeOH interacts with amide N-H/C=O |

| Cutoff (UV) | 190 nm | 205 nm | ACN better for trace impurity detection |

| Selectivity | Elutes via dipole/hydrophobicity | Elutes via H-bonding/hydrophobicity | High Probability of changing elution order |

| Pressure | Low | High | Ensure system pressure limits are respected |

Scientific Rationale: Propanamides can act as H-bond acceptors (via Carbonyl) and donors (via N-H, if primary/secondary). Changing from ACN to MeOH alters the solvation shell around the molecule, often resolving structural isomers that have identical hydrophobicity but different accessible surface areas for H-bonding [1].

Module 3: The "Ghost" Impurity (Hydrolysis)

Q: I see a small peak growing just before my main peak over the course of a sequence. Is my column failing?

The Diagnosis: This is likely On-Column Hydrolysis . Propanamides are susceptible to hydrolysis into propanoic acid and the corresponding amine, especially in acidic mobile phases left to stand. The "pre-peak" is often the carboxylic acid degradation product.

The Fix: pH Control & Buffer Selection

-

Check pH: If using pH < 2.5, amide bonds may hydrolyze over long sequences. Adjust pH to 3.0 - 4.0 using a Formate or Acetate buffer.

-

Buffer Strength: Ensure at least 10-20 mM buffer concentration to prevent local pH shifts within the pore structure.

Experimental Workflow: Stability Check

Figure 2: Routine stability workflow to distinguish degradation from native impurities.

Module 4: Gradient Engineering Protocol

Q: How do I optimize the gradient for a cluster of eluting peaks?

The Diagnosis: Linear gradients often fail to separate clusters. You need to focus the resolution power exactly where the co-elution occurs.

The Fix: The Isocratic Hold Strategy

Insert an isocratic hold at the %B where the cluster elutes. This increases the residence time of the analytes in the stationary phase without increasing the elution strength of the solvent, effectively multiplying the number of theoretical plates (

Step-by-Step Optimization Protocol:

-

Run Scouting Gradient: 5% to 95% B over 20 minutes.

-

Calculate

: Note the %B where the co-eluting pair elutes (e.g., 35% B). -

Design Focused Gradient:

-

0-2 min: 5% B (Load)

-

2-10 min: Ramp to 30% B (5% below elution point)

-

10-15 min: Isocratic Hold at 30% B

-

15-20 min: Ramp to 95% B (Wash)

-

-

Validate: Ensure resolution (

) > 1.5.

Expert Insight: The isocratic hold exploits the selectivity factor (

) by allowing the stationary phase subtle interactions (steric/electronic) to dominate over the brute force of the solvent strength [2].

References

-

Snyder, L. R., & Kirkland, J. J. (2012). Introduction to Modern Liquid Chromatography. Wiley. (Chapter on Solvent Selectivity and H-Bonding).

-

Waters Corporation. (2023). HPLC Method Development Guide: Optimizing Selectivity. Waters.com.

-

Phenomenex. (2024). Troubleshooting HPLC: Separating Critical Pairs. Phenomenex Technical Notes.

-

Agilent Technologies. (2022). LC Handbook: Guide to LC Columns and Method Development. Agilent.com.

Technical Support Center: Amide Bond Formation with Hindered Amines

Subject: Troubleshooting Guide for Sterically Demanding Amide Couplings Support Level: Tier 3 (Senior Application Scientist) Last Updated: 2025-05-20

Introduction: Overcoming the Steric Barrier

Welcome to the Advanced Synthesis Support Center. You are likely here because standard coupling protocols (EDC/NHS, DCC, or simple mixed anhydrides) have failed to generate your target amide in acceptable yields.

Steric hindrance in amide coupling is a kinetic problem. The nucleophilic attack of the amine onto the activated carbonyl is retarded by bulky substituents (e.g., tert-butyl, trityl, or

This guide provides a logic-driven troubleshooting workflow to navigate these "difficult couplings" using high-performance reagents and methodologies.

Visual Diagnostic: Method Selection Workflow

Before selecting a reagent, determine your pathway based on substrate sensitivity and steric bulk.

Figure 1: Decision tree for selecting coupling strategies based on steric hindrance and racemization risk.

Part 1: Reagent Selection & Activation (FAQs)

Q: I am using HATU but still getting low yields (<30%). Should I increase the temperature?

A: Proceed with caution. While heat increases reaction rates, HATU is thermally unstable and can cause rapid epimerization at elevated temperatures.

-

Diagnosis: The active ester formed by HATU (the O-At ester) is bulky. If the amine is also bulky, the two cannot approach effectively.

-

Solution: Switch to COMU or PyAOP .

-

COMU often shows superior performance to HATU in hindered systems due to a more favorable leaving group geometry and the "neighboring group effect" of the morpholine ring [1].

-

PyAOP (the pyrrolidino analog of HATU) is more reactive but also more expensive.

-

-

Alternative: If heating is required, switch to T3P (Propylphosphonic anhydride) . T3P is thermally stable up to 100°C and works well in refluxing EtOAc or MeTHF.

Q: My substrate is extremely hindered (e.g., linking two Aib residues). Coupling reagents aren't working. What now?

A: You have reached the limit of "active ester" methods. You must switch to high-energy acylating agents: Acid Chlorides or Acid Fluorides .

-

The Issue: The leaving group (OBt/OAt) in HATU/HOBt is too large, creating steric clash with the incoming amine.

-

The Fix: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine).

-

It converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of thionyl chloride or oxalyl chloride [2].

-

The resulting acid chloride is small and highly electrophilic, allowing attack by hindered amines.

-

Q: How do I prevent epimerization (racemization) during these slow reactions?

A: Epimerization occurs via oxazolone formation, which is base-catalyzed.

-

Base Selection: Replace TEA or DIPEA with 2,4,6-Collidine or TMP (2,2,6,6-Tetramethylpiperidine) . These bases are too sterically hindered to abstract the

-proton but strong enough to neutralize the acid generated during coupling. -

Additive: Ensure you are using HOAt (or reagents containing the 7-azabenzotriazole moiety like HATU/COMU). The pyridine nitrogen in the 7-position assists coupling via a cyclic transition state, speeding up the reaction relative to the rate of racemization [3].

Part 2: Experimental Protocols

Protocol A: High-Power Coupling with COMU (For Moderate Hindrance)

Use this for hindered amino acids (e.g., N-methylated, Val, Ile) where chirality must be preserved.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Amine (1.1 equiv)

-

COMU (1.0 equiv)

-

Base: 2,4,6-Collidine (2.0 - 3.0 equiv)

-

Solvent: DMF or DMAc (0.1 M concentration)

Step-by-Step:

-

Dissolution: Dissolve the Carboxylic Acid and COMU in dry DMF under Nitrogen.

-

Pre-activation: Add half the Collidine (1.0-1.5 equiv) dropwise at 0°C. Stir for 2-5 minutes. (Note: A color change to yellow/orange is normal).

-

Addition: Add the Amine followed immediately by the remaining Collidine.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–16 hours.

-

Tip: Monitor by LCMS. If the active ester persists but product is not forming, heat to 40°C.

-

-

Workup: Dilute with EtOAc. Wash with 5% LiCl (aq) x3 (removes DMF), then 0.5 M HCl (if product is acid stable), then Sat. NaHCO3.

Protocol B: Acid Chloride Generation via Ghosez’s Reagent (For Extreme Hindrance)

Use this for Aib-Aib couplings, t-butyl amines, or when coupling reagents fail completely.

Materials:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez’s Reagent (1.2 - 1.5 equiv)

-

Amine (1.1 - 1.5 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: Dry DCM or CHCl3

Step-by-Step:

-

Activation: Dissolve Carboxylic Acid in dry DCM under Argon.

-

Chlorination: Add Ghosez’s Reagent dropwise at RT. Stir for 1–2 hours.

-

Verification: Withdraw an aliquot, quench with MeOH, and check LCMS for the Methyl Ester. If Acid remains, stir longer.

-

-

Coupling: Once activation is complete, add the Amine and DIPEA.

-

Reaction: Stir at RT for 12 hours. If necessary, heat to reflux (DCM: 40°C).

-

Workup: Standard aqueous workup. The byproduct of Ghosez’s reagent is a water-soluble amide (N,N,2-trimethylpropanamide), easily removed.

Part 3: Comparative Data & Reagent Guide

Reagent Performance Matrix

| Reagent | Reactivity | Epimerization Risk | Steric Tolerance | Byproduct Removal | Recommended Use |

| HATU | High | Low (with Collidine) | Good | Difficult (Tetramethylurea) | Standard for difficult peptides. |

| COMU | Very High | Very Low | Excellent | Moderate | Safer, more reactive alternative to HATU. |

| T3P | Moderate | Extremely Low | Good | Easy (Water Soluble) | Large scale, cyclic peptides, epimerization-prone substrates. |

| Ghosez's | Extreme | High (if base uncontrolled) | Extreme | Easy | When all else fails; tertiary amines/acids. |

| PyBOP | Moderate | Moderate | Moderate | Difficult (HMPA carcinogen analog) | Legacy methods; avoid if possible. |

Part 4: Mechanism of Action (Visualization)

Understanding why HATU/COMU works better than HOBt is crucial for troubleshooting. The "Neighboring Group Effect" accelerates the aminolysis step, which is the rate-determining step in hindered couplings.

Figure 2: The 7-azabenzotriazole moiety (in HATU/COMU) provides a specific hydrogen-bonding interaction (N7...H-N-Amine) that pre-organizes the transition state, accelerating coupling over racemization.

References

-

El-Faham, A.; Albericio, F. Peptide Coupling Reagents, More than a Letter Soup. Chem. Rev.2011 , 111, 6557–6602. [Link]

-

Ghosez, L.; Haveaux, B.; Viehe, H. G. 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent for the Synthesis of Acid Chlorides. Angew. Chem. Int. Ed. Engl.1969 , 8, 454–455. [Link]

-

Valeur, E.; Bradley, M. Amide bond formation: beyond the myth of coupling reagents. Chem. Soc. Rev.2009 , 38, 606–631. [Link]

-

Dunetz, J. R.; Magano, J.; Weisenburger, G. A. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Org. Process Res. Dev.2016 , 20, 140–177. [Link]

minimizing epimerization during the synthesis of chiral propanamides

Status: Online

Operator: Senior Application Scientist

Ticket Focus: Minimizing

Welcome to the Chiral Synthesis Support Hub

You are likely here because your enantiomeric excess (ee) dropped significantly during the amide coupling or workup of a 2-substituted propanamide (e.g., ibuprofen derivatives, alanine analogs, or complex drug linkers).

In chiral propanamides, the

Below are the three most common "Support Tickets" we resolve, designed to troubleshoot your process and restore chiral integrity.

Ticket #001: "My coupling reaction yields 15% racemate. I'm using HATU/DIPEA."

Diagnosis: You are likely experiencing 5(4H)-Oxazolone-mediated epimerization . While HATU is a powerful coupling reagent, it is extremely fast. If the amine nucleophile is sterically hindered or slow to react, the activated acid intermediate will cyclize onto itself to form an oxazolone. This oxazolone is highly prone to tautomerization, which destroys the stereocenter.

The Mechanism:

-

Activation: The carboxylate reacts with the coupling reagent.

-

Cyclization: The amide oxygen (from the N-terminus or protecting group) attacks the activated carbonyl.

-

Epimerization: The resulting oxazolone loses its chiral integrity via enolization.

The Solution: Switch to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) with DIC (Diisopropylcarbodiimide) or use COMU . Oxyma Pure acts as a scavenger that intercepts the activated ester before it can cyclize into an oxazolone, yet it is acidic enough to suppress base-catalyzed proton abstraction.

Visualizing the Failure Mode

Figure 1: The competition between direct amidation (Green) and the oxazolone racemization pathway (Red/Yellow).

Ticket #002: "Which base should I use? DIPEA seems to degrade my chirality."

Diagnosis:

You are using a base that is too strong or too unhindered.

DIPEA (Diisopropylethylamine) is a standard base, but with sensitive chiral propanamides, it can directly abstract the

The Solution:

Use 2,4,6-Collidine (TMP) .

Collidine is a weaker base than DIPEA but sufficient to deprotonate the carboxylic acid for activation. Its steric bulk prevents it from approaching the sterically crowded

Base Selection Matrix

| Base | pKa (conj. acid) | Steric Hindrance | Epimerization Risk | Recommended Use |

| Triethylamine (TEA) | 10.75 | Low | High | Avoid in chiral coupling. |

| DIPEA (Hünig's Base) | 10.75 | Medium | Moderate | Acceptable for robust substrates only. |

| N-Methylmorpholine (NMM) | 7.38 | Low | Low-Moderate | Good, but can be nucleophilic. |

| 2,4,6-Collidine | 7.43 | High | Very Low | Gold Standard for sensitive chiral acids. |

Ticket #003: "I need a fail-safe protocol for a highly sensitive substrate."

Diagnosis: Standard room-temperature protocols are insufficient. You need a "Pre-activation" protocol at low temperature using the COMU/Oxyma system.

The Protocol: Low-Epimerization Amide Coupling

Reagents:

-

Substrate: Chiral 2-substituted propanoic acid (1.0 eq)

-

Amine: Target amine (1.1 eq)

-

Coupling Reagent: COMU (1.0 eq)

-

Additive: Oxyma Pure (1.0 eq)

-

Base: 2,4,6-Collidine (2.0 eq)

-

Solvent: DMF or DMF/DCM (1:1)

Step-by-Step Methodology:

-

Temperature Control: Cool the reaction vessel containing the chiral acid and Oxyma Pure in DMF to 0°C .

-

Base Addition: Add 2,4,6-Collidine dropwise. Reason: Adding base to the cold acid/additive mixture ensures the acid is deprotonated without excess thermal energy for epimerization.

-

Activation: Add COMU in one portion. Stir at 0°C for 2–5 minutes. Do not exceed 5 minutes.

-

Note: This generates the active ester. Extended activation times increase the risk of oxazolone formation.

-

-

Coupling: Add the amine partner immediately.

-